Chemical structure and properties of rapamycin dialdehyde technical grade
Chemical structure and properties of rapamycin dialdehyde technical grade
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field has repeatedly demonstrated the critical importance of well-characterized research compounds. The transition from a parent molecule to a derivative, such as from rapamycin to rapamycin dialdehyde, often unveils novel biological activities and therapeutic potentials. However, this transition also necessitates a thorough understanding of the new entity's chemical and physical properties to ensure reproducible and meaningful experimental outcomes. This guide is born out of the need for a centralized, in-depth technical resource on rapamycin dialdehyde. It is designed not merely as a compilation of data but as a practical manual to empower researchers in their exploration of this promising, non-immunosuppressive derivative of a renowned macrolide. By providing a comprehensive overview, from its fundamental chemical structure to detailed experimental protocols, this document aims to facilitate innovation and accelerate discovery in the fields of neurobiology, oncology, and bioconjugation.
Introduction: A New Trajectory for a Classic Scaffold
Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy and a powerful tool for dissecting the mTOR signaling pathway, a central regulator of cell growth and metabolism.[1][2] Its potent biological activity has spurred the development of numerous analogs, or "rapalogs," in pursuit of refined therapeutic profiles.[3] Among these, rapamycin dialdehyde, also known as seco-rapamycin, emerges as a particularly intriguing derivative.
Generated through the oxidative cleavage of a cyclohexene ring within the rapamycin macrocycle, this transformation fundamentally alters the molecule's interaction with the cellular machinery.[4] Crucially, rapamycin dialdehyde is non-immunosuppressive, a stark contrast to its parent compound, indicating that it does not significantly inhibit the mTOR pathway.[4] This divergence in activity opens up new avenues of investigation, particularly in the realms of neurotrophic and anti-proliferative applications, without the confounding effects of immunosuppression.[4][5] This guide will provide a comprehensive technical overview of rapamycin dialdehyde, focusing on its chemical structure, properties, synthesis, characterization, and its burgeoning applications in research and drug development.
Chemical Structure and Physicochemical Properties
The unique chemical architecture of rapamycin dialdehyde dictates its physical properties and reactivity. Understanding these characteristics is paramount for its effective use in experimental settings.
Chemical Structure
Rapamycin dialdehyde is formed by the oxidative cleavage of the C=C double bond in the triene moiety of rapamycin, resulting in the formation of two aldehyde groups.[4] This structural modification breaks the macrocyclic ring, leading to a linear, or "seco," form.
Molecular Formula: C₅₁H₇₉NO₁₅[6]
Molecular Weight: 946.17 g/mol [6]
CAS Number: 500733-49-3[6]
Figure 1: Conceptual representation of rapamycin dialdehyde's key functional groups.
Physicochemical Properties
The introduction of two aldehyde functionalities and the opening of the macrocycle significantly influence the physicochemical properties of rapamycin dialdehyde compared to its parent compound. While comprehensive experimental data for rapamycin dialdehyde is not extensively published, the properties of the parent compound, rapamycin, provide a useful, albeit imperfect, reference point.
| Property | Rapamycin | Rapamycin Dialdehyde (Predicted/Inferred) | Reference |
| Appearance | White to off-white crystalline solid | Off-white solid | [6] |
| Solubility | |||
| Water | Practically insoluble (~2.6 µg/mL) | Expected to have low aqueous solubility | [7] |
| DMSO | Soluble (≥ 25 mg/mL) | Soluble | [6][8] |
| Ethanol | Soluble (~2 mM) | Soluble | [6] |
| Methanol | Soluble (25 mg/mL) | Soluble | [9] |
| Stability | |||
| In Solution | Susceptible to hydrolysis and oxidation. Stability is pH and temperature-dependent. | Aldehyde groups may be susceptible to oxidation and other reactions. Stability studies are recommended. | [10][11][12] |
| Storage | Store at -20°C | Store at -20°C, protected from light and moisture | [1][4] |
Expert Insight: The dialdehyde functionality introduces new considerations for handling and storage. Aldehydes are prone to oxidation to carboxylic acids and can participate in various other reactions. Therefore, it is crucial to store rapamycin dialdehyde under an inert atmosphere, protected from light, and at low temperatures to minimize degradation. For experimental use, freshly prepared solutions are recommended.
Synthesis and Purification
The conversion of rapamycin to its dialdehyde derivative is a straightforward oxidative cleavage reaction. The purity of the final product is critical for its intended application, necessitating a robust purification strategy.
Synthesis
Rapamycin dialdehyde can be synthesized from rapamycin via oxidative cleavage of the cyclohexene double bond. A common method involves the use of osmium tetroxide (OsO₄) as a catalyst and a stoichiometric oxidant such as sodium periodate (NaIO₄).[4]
Figure 2: Synthetic scheme for the preparation of rapamycin dialdehyde.
Step-by-Step Protocol for Synthesis:
-
Dissolution: Dissolve rapamycin in a suitable solvent system, such as a mixture of dioxane and water.[4]
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (OsO₄) to the solution. The solution will typically turn dark.[4]
-
Oxidant Addition: Slowly add sodium periodate (NaIO₄) to the reaction mixture. The reaction is typically stirred at room temperature.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction and extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude rapamycin dialdehyde.
Causality Behind Experimental Choices: The use of OsO₄/NaIO₄ is a classic and reliable method for the dihydroxylation of an alkene followed by oxidative cleavage to yield two aldehydes. The two-step process occurs in one pot, which is efficient. The choice of a dioxane/water solvent system is to ensure the solubility of both the organic substrate (rapamycin) and the inorganic oxidant (sodium periodate).
Purification
Purification of the crude product is essential to remove unreacted rapamycin, the 29-enol byproduct, and other impurities.[4] Preparative reverse-phase high-performance liquid chromatography (prep-HPLC) is an effective method for isolating rapamycin dialdehyde to a high degree of purity.[4]
Step-by-Step Protocol for Purification:
-
Column: Utilize a C18 reverse-phase preparative HPLC column.[4]
-
Mobile Phase: Employ a gradient of water and a polar organic solvent, such as acetonitrile or methanol. A typical gradient might start with a higher percentage of water and gradually increase the percentage of the organic solvent.[4]
-
Detection: Monitor the elution of compounds using a UV detector, typically at wavelengths around 278 nm, where the triene chromophore of any remaining rapamycin would absorb.
-
Fraction Collection: Collect the fractions corresponding to the rapamycin dialdehyde peak.
-
Product Recovery: Combine the pure fractions and remove the organic solvent under reduced pressure. The aqueous solution can then be lyophilized or extracted with an organic solvent to yield the purified rapamycin dialdehyde.
Self-Validating System: The purity of the final product should be rigorously assessed by analytical HPLC, mass spectrometry, and NMR spectroscopy to confirm its identity and purity, ensuring that it meets the required specifications for its intended use.
Characterization and Quality Control
Thorough characterization is non-negotiable for ensuring the identity, purity, and stability of rapamycin dialdehyde. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of rapamycin dialdehyde and for monitoring its stability.
Typical HPLC Method Parameters:
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A gradient of methanol and water is commonly used.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: Elevated temperatures (e.g., 57°C) can improve peak shape for macrolides.[13]
-
Detection: UV detection at approximately 277 nm.[13]
Technical Grade Specifications: While a universal standard for "technical grade" rapamycin dialdehyde is not formally established, a purity of >85% as determined by HPLC is often considered acceptable for initial research purposes.[14] A certificate of analysis from the supplier should provide details on the purity and the methods used for its determination.[1][4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of rapamycin dialdehyde and to aid in its structural elucidation through fragmentation analysis.
-
Expected Molecular Ion: [M+Na]⁺ at m/z 968.5. The sodium adduct is often observed for macrolides in electrospray ionization (ESI) mass spectrometry.[7]
-
Fragmentation Pattern: High-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) can provide detailed structural information. The fragmentation pattern will differ significantly from that of rapamycin due to the opened macrocycle and the presence of the aldehyde groups. Key fragmentation would likely involve losses of water, methoxy groups, and cleavage along the linear carbon chain.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the presence of the aldehyde groups and the overall structure of the molecule.
-
¹H NMR: The most characteristic signals in the ¹H NMR spectrum of rapamycin dialdehyde will be the aldehyde protons, which are expected to appear in the downfield region, typically between δ 9 and 10 ppm. The rest of the spectrum will be complex due to the large number of protons in the molecule.
-
¹³C NMR: The presence of the aldehyde carbons will be confirmed by signals in the range of δ 190-200 ppm.
Figure 3: Quality control workflow for rapamycin dialdehyde.
Mechanism of Action: Beyond mTOR
A pivotal distinction of rapamycin dialdehyde is its lack of significant immunosuppressive activity, which strongly suggests a departure from the canonical mTOR inhibition pathway of its parent compound.[4][18] This altered biological profile is the foundation of its potential in new therapeutic areas.
Non-immunosuppressive Nature
The immunosuppressive effects of rapamycin are mediated by the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits mTORC1.[5] The structural changes in rapamycin dialdehyde, particularly the opening of the macrocycle, likely disrupt the conformation required for this ternary complex formation, thereby abrogating its mTOR inhibitory and immunosuppressive effects.
Neurotrophic Activity
The most compelling alternative biological activity of rapamycin dialdehyde is its reported neurotrophic effects.[4] While the precise mechanism is still under investigation, studies on non-immunosuppressive analogs of other immunophilin-binding ligands, such as FK506, suggest that the neurotrophic activity may be independent of calcineurin inhibition (the immunosuppressive mechanism of FK506).[2] It is hypothesized that these compounds may promote neurite outgrowth and synaptogenesis through other cellular pathways.[2][19] For rapamycin, its ability to promote neurite outgrowth has been linked to its inhibition of cell cycle progression.[3] Whether rapamycin dialdehyde shares this mechanism or acts through a distinct pathway warrants further investigation.
Figure 4: Divergent mechanisms of action of rapamycin and rapamycin dialdehyde.
Applications in Research and Drug Development
The unique properties of rapamycin dialdehyde make it a valuable tool in several areas of biomedical research.
Neurodegenerative Disease Research
Given its neurotrophic properties and lack of immunosuppression, rapamycin dialdehyde is a promising candidate for the study and potential treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[4][20][21][22] Its ability to promote neurite outgrowth could be beneficial in models of neuronal injury and degeneration.[3]
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: Plate a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons on a substrate that supports neurite extension (e.g., laminin or poly-L-lysine coated plates).[10][23][24]
-
Compound Treatment: Treat the cells with varying concentrations of rapamycin dialdehyde. Include a positive control (e.g., Nerve Growth Factor) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (typically 24-72 hours).
-
Fixation and Staining: Fix the cells and stain for neuronal markers (e.g., β-III tubulin) to visualize the neurons and their processes.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length and number per cell using appropriate software.[25]
Anti-Cancer Research
The parent compound, rapamycin, has well-established anti-proliferative effects, and non-immunosuppressive analogs are being explored as anti-cancer agents to circumvent the side effects of mTOR inhibition.[2][5][24][25][26] Rapamycin dialdehyde's potential in this area warrants investigation in various cancer cell lines.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines of interest in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of rapamycin dialdehyde.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Calculate the IC₅₀ value to determine the concentration of rapamycin dialdehyde that inhibits cell growth by 50%.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The two aldehyde groups of rapamycin dialdehyde provide reactive handles for covalent conjugation to biomolecules, such as proteins and antibodies. This opens up the possibility of using it as a payload in antibody-drug conjugates (ADCs).[27] The dialdehyde can react with primary amines (e.g., the ε-amino group of lysine residues) on the antibody surface to form a stable linkage.
Figure 5: General scheme for the formation of an antibody-drug conjugate with rapamycin dialdehyde.
Experimental Protocol: Antibody Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable buffer, typically a phosphate or borate buffer at a slightly alkaline pH (e.g., pH 7.5-8.5) to facilitate the reaction with primary amines.[15]
-
Conjugation Reaction: Add rapamycin dialdehyde (dissolved in a water-miscible organic solvent like DMSO) to the antibody solution. The molar ratio of the dialdehyde to the antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Allow the reaction to proceed at room temperature or 4°C with gentle mixing for a specified period (e.g., 2-24 hours).
-
Purification of the ADC: Remove the unreacted rapamycin dialdehyde and any aggregates using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.[28]
-
Characterization of the ADC:
-
DAR Determination: Determine the average number of drug molecules conjugated per antibody using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[29]
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC-HPLC.[30]
-
Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA or surface plasmon resonance (SPR) assay.
-
Expert Insight: The conjugation reaction conditions, particularly the pH and the molar ratio of reactants, are critical for controlling the DAR and minimizing aggregation. Optimization of these parameters is essential for producing a homogenous and effective ADC.
Conclusion
Rapamycin dialdehyde represents a compelling evolution of the rapamycin scaffold, trading immunosuppressive activity for promising neurotrophic and potentially anti-proliferative properties. Its unique chemical structure, characterized by the presence of two reactive aldehyde groups, not only underpins its altered biological activity but also presents exciting opportunities for its use as a payload in bioconjugation applications. As with any specialized research tool, a thorough understanding of its synthesis, purification, characterization, and handling is paramount to obtaining reliable and reproducible results. This guide has sought to provide a comprehensive technical foundation to empower researchers to confidently explore the full potential of rapamycin dialdehyde in their scientific endeavors. The continued investigation of this and other non-immunosuppressive rapamycin analogs holds great promise for the development of novel therapeutic strategies for a range of challenging diseases.
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